molecular formula C18H18O4 B14361007 3-Benzhydrylpentanedioic acid CAS No. 93878-28-5

3-Benzhydrylpentanedioic acid

Cat. No.: B14361007
CAS No.: 93878-28-5
M. Wt: 298.3 g/mol
InChI Key: NRPZCMFGRAUPMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzhydrylpentanedioic acid is a substituted pentanedioic acid derivative featuring a benzhydryl group (diphenylmethyl) at the 3-position. This structural motif confers unique physicochemical properties, including enhanced lipophilicity and steric bulk, which influence its pharmacokinetic and pharmacodynamic behavior. The compound has been studied in the context of medicinal chemistry, particularly as a synthetic intermediate or structural analog for dopamine receptor ligands, such as JNJ-37822681 dihydrochloride, a potent dopamine D2 receptor antagonist . Its synthesis often involves coupling benzhydryl groups to a pentanedioic acid backbone via condensation or alkylation reactions.

Properties

CAS No.

93878-28-5

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

3-benzhydrylpentanedioic acid

InChI

InChI=1S/C18H18O4/c19-16(20)11-15(12-17(21)22)18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,18H,11-12H2,(H,19,20)(H,21,22)

InChI Key

NRPZCMFGRAUPMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzhydrylpentanedioic acid typically involves the introduction of the benzhydryl group to a pentanedioic acid precursor. One common method is through the Friedel-Crafts alkylation reaction, where benzhydryl chloride reacts with pentanedioic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an inert atmosphere and controlled temperature to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can be optimized for higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Benzhydrylpentanedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzhydrylpentanedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzhydrylpentanedioic acid involves its interaction with specific molecular targets. The benzhydryl group can interact with enzymes and receptors, modulating their activity. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-benzhydrylpentanedioic acid with structurally or functionally related compounds, focusing on molecular features, pharmacological relevance, and synthetic pathways.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Functional Groups Pharmacological Role Synthetic Pathway
This compound Pentanedioic acid backbone Benzhydryl (C₆H₅)₂CH-, two carboxylic acids Intermediate for dopamine receptor ligands Alkylation of pentanedioic acid
5-(2,3-Difluorophenyl)-1H-pyrimidin-2-one Pyrimidinone ring Difluorophenyl, ketone Kinase inhibitor or CNS modulator Cyclocondensation of fluorinated precursors
4-(2,6-Dichloropyridin-4-yl)morpholine Pyridine-morpholine hybrid Dichloropyridine, morpholine Antibacterial or antiviral agent Nucleophilic substitution reactions
2-Sulfanylethanol Ethanol derivative Thiol (-SH), hydroxyl (-OH) Chelating agent or antioxidant Thiol-alkoxylation

Structural and Electronic Differences

  • Lipophilicity: The benzhydryl group in this compound significantly increases its logP (estimated >3.5) compared to 2-sulfanylethanol (logP ~0.2) or morpholine derivatives (logP ~1.8). This property enhances membrane permeability but may reduce aqueous solubility .
  • In contrast, planar structures like 5-(2,3-difluorophenyl)-1H-pyrimidin-2-one exhibit better fit in enzymatic active sites .

Pharmacological Relevance

  • Dopamine Receptor Affinity: this compound serves as a precursor to JNJ-37822681 dihydrochloride, which shows subnanomolar affinity for dopamine D2 receptors. Analogues lacking the benzhydryl group exhibit 10-fold lower potency, underscoring its critical role in receptor interaction .
  • Metabolic Stability : Fluorinated compounds like 5-(2,3-difluorophenyl)-1H-pyrimidin-2-one demonstrate superior metabolic stability due to fluorine’s electron-withdrawing effects, whereas the carboxylic acid groups in this compound may predispose it to glucuronidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.